molecular formula C16H27BrS B14217383 3-(6-Bromohexyl)-4-hexylthiophene CAS No. 827346-79-2

3-(6-Bromohexyl)-4-hexylthiophene

Cat. No.: B14217383
CAS No.: 827346-79-2
M. Wt: 331.4 g/mol
InChI Key: QKBXXMBKEWHCSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Bromohexyl)-4-hexylthiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a bromohexyl group at the third position and a hexyl group at the fourth position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromohexyl)-4-hexylthiophene typically involves a multi-step process. One common method starts with the bromination of hexylthiophene to introduce the bromohexyl group. This can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and scalable methods such as continuous flow chemistry. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(6-Bromohexyl)-4-hexylthiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(6-Bromohexyl)-4-hexylthiophene depends on its specific application. In the context of organic electronics, the compound acts as a donor material in the active layer of devices like OLEDs and OPVs. The thiophene ring facilitates the delocalization of electrons, which is crucial for the conduction of electrical current. The bromohexyl and hexyl groups can influence the solubility and processability of the material, affecting its overall performance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Bromohexyl)-4-hexylthiophene is unique due to the presence of both bromohexyl and hexyl groups, which provide a balance between reactivity and solubility. This makes it a versatile building block for the synthesis of various functional materials with tailored properties .

Properties

CAS No.

827346-79-2

Molecular Formula

C16H27BrS

Molecular Weight

331.4 g/mol

IUPAC Name

3-(6-bromohexyl)-4-hexylthiophene

InChI

InChI=1S/C16H27BrS/c1-2-3-4-7-10-15-13-18-14-16(15)11-8-5-6-9-12-17/h13-14H,2-12H2,1H3

InChI Key

QKBXXMBKEWHCSG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CSC=C1CCCCCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.